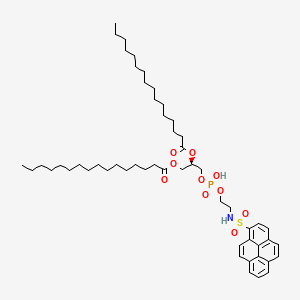
Medetomidin
Übersicht
Beschreibung
Medetomidin ist eine synthetische Verbindung, die hauptsächlich als tierärztliches Anästhetikum und Analgetikum eingesetzt wird. Es ist ein racemisches Gemisch aus zwei Stereoisomeren, Levothis compound und Dexthis compound, wobei letzteres das pharmakologisch aktive Isomer ist. This compound ist ein Alpha-2-Adrenozeptor-Agonist, das heißt, es bindet an Alpha-2-Adrenozeptoren im zentralen Nervensystem, was zu Sedierung und Analgesie führt .
Wissenschaftliche Forschungsanwendungen
Medetomidin hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:
Biologie: This compound wird in der Forschung am zentralen Nervensystem und seinen Rezeptoren verwendet.
Medizin: In der Veterinärmedizin wird this compound als Sedativum und Analgetikum für verschiedene Verfahren verwendet.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an Alpha-2-Adrenozeptoren im zentralen Nervensystem. Diese Bindung hemmt die Freisetzung von Noradrenalin, was zu Sedierung, Analgesie und Muskelentspannung führt . Zu den molekularen Zielstrukturen gehören prä- und postsynaptische Alpha-2-Adrenozeptoren, vor allem im Locus coeruleus . Diese Wirkung ahmt den natürlichen Schlaf nach, was eine Sedierung ohne signifikante Atemdepression ermöglicht .
Biochemische Analyse
Biochemical Properties
Medetomidine plays a significant role in biochemical reactions by interacting with alpha-2 adrenergic receptors. These receptors are G-protein-coupled receptors that inhibit the release of norepinephrine and other neurotransmitters. Medetomidine’s interaction with these receptors results in decreased sympathetic nervous system activity, leading to sedation, analgesia, and muscle relaxation . Additionally, medetomidine can interact with other biomolecules such as proteins involved in signal transduction pathways, further modulating cellular responses .
Cellular Effects
Medetomidine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, medetomidine’s activation of alpha-2 adrenergic receptors leads to the inhibition of adenylate cyclase, reducing cyclic AMP levels and subsequently decreasing protein kinase A activity . This cascade of events results in altered gene expression and metabolic changes within the cell. Medetomidine also affects immune cells by reducing the release of pro-inflammatory cytokines, thereby modulating the immune response .
Molecular Mechanism
The molecular mechanism of medetomidine involves its binding to alpha-2 adrenergic receptors, which are predominantly located in the central nervous system and peripheral tissues. Upon binding, medetomidine activates these receptors, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels . This inhibition results in reduced neurotransmitter release and decreased sympathetic nervous system activity. Additionally, medetomidine’s interaction with these receptors can lead to enzyme inhibition or activation, further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of medetomidine can change over time. Medetomidine is known for its stability and prolonged duration of action. It can undergo degradation over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that medetomidine can have lasting effects on cellular function, including sustained sedation and analgesia . These effects are particularly evident in in vitro and in vivo studies where medetomidine’s impact on cellular processes is monitored over time .
Dosage Effects in Animal Models
The effects of medetomidine vary with different dosages in animal models. At low doses, medetomidine induces mild sedation and analgesia, while higher doses result in profound sedation and muscle relaxation . At very high doses, medetomidine can cause adverse effects such as bradycardia, hypotension, and respiratory depression . These threshold effects highlight the importance of careful dosage management in animal studies to avoid toxicity and ensure the desired therapeutic outcomes .
Metabolic Pathways
Medetomidine is primarily metabolized in the liver through glucuronidation and hydroxylation pathways . The enzymes involved in these metabolic pathways include UDP-glucuronosyltransferases and cytochrome P450 enzymes . These metabolic processes result in the formation of inactive metabolites, which are subsequently excreted from the body . Medetomidine’s metabolism can influence its pharmacokinetics and overall efficacy, making it essential to understand these pathways for optimal therapeutic use .
Transport and Distribution
Medetomidine is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, medetomidine can bind to plasma proteins, influencing its distribution and bioavailability . The transporters and binding proteins involved in medetomidine’s distribution play a crucial role in determining its localization and accumulation within different tissues .
Subcellular Localization
Medetomidine’s subcellular localization is primarily determined by its interaction with alpha-2 adrenergic receptors, which are found in various cellular compartments . These receptors are located on the cell membrane, endoplasmic reticulum, and other organelles, allowing medetomidine to exert its effects at multiple subcellular sites . The targeting signals and post-translational modifications that direct medetomidine to specific compartments are essential for its activity and function .
Vorbereitungsmethoden
Medetomidin kann durch verschiedene Verfahren synthetisiert werden. Ein neuartiges und effizientes Verfahren beinhaltet die Wittig-Olefinierung von Phenylimidazolylketonen, gefolgt von Hydrierung. Dieses Verfahren liefert eine gute Ausbeute und vermeidet problematische Schritte wie Methylierung und Dehydratisierung . Ein anderer Ansatz beinhaltet die Verwendung von halogenierten Imidazolen und Grignard-Reagenzien, gefolgt von Transmetallierung . Industrielle Produktionsverfahren umfassen typischerweise diese Syntheserouten, die für die großtechnische Produktion optimiert sind.
Analyse Chemischer Reaktionen
Medetomidin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seines Imidazolrings.
Häufig verwendete Reagenzien in diesen Reaktionen sind Grignard-Reagenzien, Methylmagnesiumbromid und Wasserstoffgas in Gegenwart von Palladium auf Kohlenstoff (Pd/C) als Katalysator . Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wirkmechanismus
Medetomidine exerts its effects by binding to alpha-2 adrenergic receptors in the central nervous system. This binding inhibits the release of norepinephrine, leading to sedation, analgesia, and muscle relaxation . The molecular targets include pre- and postsynaptic alpha-2 adrenergic receptors, primarily in the locus coeruleus . This action mimics natural sleep, allowing for sedation without significant respiratory depression .
Vergleich Mit ähnlichen Verbindungen
Medetomidin wird oft mit anderen Alpha-2-Adrenozeptor-Agonisten wie Xylazin und Detomidin verglichen. Während alle drei Verbindungen sedative und analgetische Eigenschaften besitzen, ist this compound für seine höhere Potenz und längere Wirkdauer bekannt . Dexthis compound, das aktive Isomer von this compound, zeichnet sich insbesondere durch seine minimale Atemdepression und seine organprotektiven Wirkungen aus . Andere ähnliche Verbindungen sind Clonidin und Xylazin, die ebenfalls an Alpha-2-Adrenozeptoren wirken, sich aber in ihrem pharmakokinetischen Profil und ihren Nebenwirkungen unterscheiden .
Eigenschaften
IUPAC Name |
5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVIMMYOGQXCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86347-15-1 (hydrochloride) | |
| Record name | Medetomidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048258 | |
| Record name | Medetomidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86347-14-0 | |
| Record name | Medetomidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86347-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medetomidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medetomidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11428 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Medetomidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Medetomidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEDETOMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR15E85MQM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1201830.png)
![(17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one](/img/structure/B1201831.png)




![trisodium;5-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B1201841.png)




![2-[[4-(Hydroxyamino)-4-oxo-2-[phenyl(tritio)methyl]-2-tritiobutanoyl]amino]acetic acid](/img/structure/B1201849.png)


